

Introduction: The Industrial Significance of Acrylic Acid

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Compound of Interest

Compound Name: Propylene

CAS No.: 115-07-1

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Acrylic acid ($\text{CH}_2=\text{CHCOOH}$) is a cornerstone of the modern chemical industry, serving as a vital precursor in the synthesis of a vast array of polymers and textiles.^{[1][2]} Its derivatives, primarily acrylate esters, are fundamental building blocks for superabsorbent polymers (SAPs) used in diapers and hygiene products, as well as for coatings, adhesives, elastomers, and floor polishes.^{[2][3]} The global demand for acrylic acid is substantial, with production capacities reaching millions of tons annually.^[3]

The most economically viable and widely adopted industrial route for acrylic acid production is the vapor-phase partial oxidation of **propylene**.^{[1][2][4]} This process is favored due to the availability of highly selective and active catalysts and the relatively low cost of **propylene** feedstock.^[4] The conversion is not a single-step reaction but a sophisticated two-stage process, each optimized with a distinct catalyst and specific operating conditions to maximize yield and efficiency.^{[1][2][3][5][6]} In the first stage, **propylene** is oxidized to acrolein ($\text{CH}_2=\text{CHCHO}$), which is then subsequently oxidized to acrylic acid in the second stage.^{[3][5]}

This guide provides researchers and scientists with a comprehensive overview of the fundamental principles, catalyst systems, and detailed experimental protocols for conducting the catalytic partial oxidation of **propylene** to acrylic acid on a laboratory scale.

Section 1: Reaction Mechanism and Stoichiometry

The conversion of **propylene** to acrylic acid proceeds through a sequential oxidation pathway. Understanding the stoichiometry of the main reactions and the potential side reactions is critical

for optimizing selectivity towards the desired product.

Primary Reaction Pathway:

- Stage 1: **Propylene** to Acrolein $C_3H_6 + O_2 \rightarrow C_3H_4O + H_2O$ (**Propylene** + Oxygen \rightarrow Acrolein + Water)
- Stage 2: Acrolein to Acrylic Acid $C_3H_4O + \frac{1}{2} O_2 \rightarrow C_3H_4O_2$ (Acrolein + Oxygen \rightarrow Acrylic Acid)

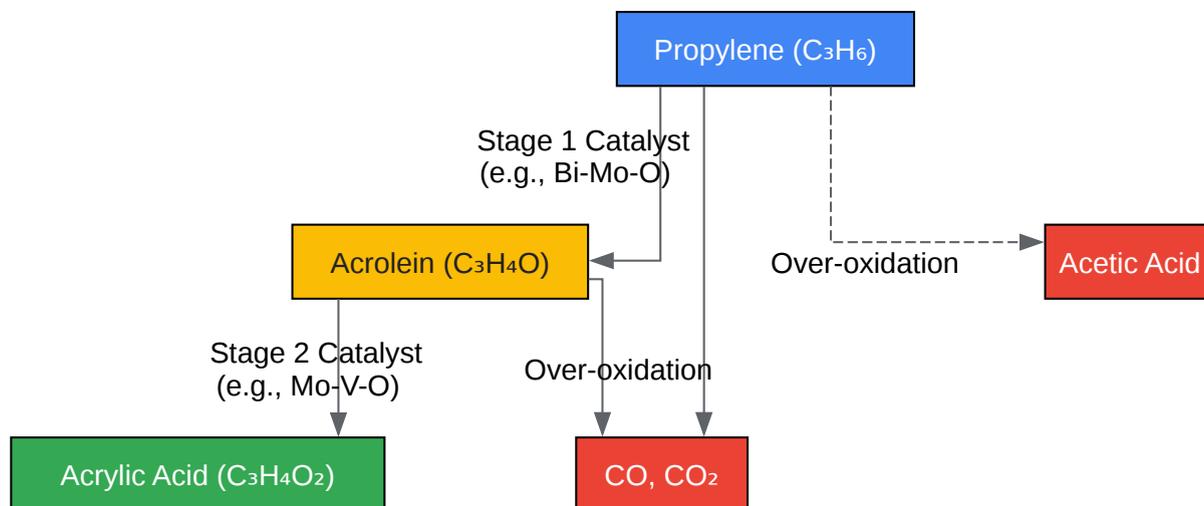
These reactions are highly exothermic, necessitating careful thermal management to prevent thermal runaway and catalyst degradation.[1]

Common Side Reactions:

The primary challenge in this process is minimizing the over-oxidation of **propylene** and the intermediate acrolein to carbon oxides, which reduces the overall yield.

- Complete Combustion: $C_3H_6 + 4.5 O_2 \rightarrow 3 CO_2 + 3 H_2O$ $C_3H_4O + 3.5 O_2 \rightarrow 3 CO_2 + 2 H_2O$
- Formation of Acetic Acid: $C_3H_6 + 2.5 O_2 \rightarrow CH_3COOH + CO_2 + H_2O$

The diagram below illustrates the reaction network, highlighting the desired pathway and major byproducts.



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Caption: Reaction network for **propylene** partial oxidation.

Section 2: Heterogeneous Catalyst Systems

The success of the two-stage process hinges on the use of two distinct, highly specialized catalyst formulations. Each catalyst is designed to selectively facilitate one step of the reaction sequence while minimizing unwanted side reactions.

First-Stage Catalyst: Propylene to Acrolein

The catalysts of choice for the selective oxidation of **propylene** to acrolein are complex mixed metal oxides, most commonly based on bismuth molybdate (Bi-Mo-O).[7] Industrial catalysts are multi-component systems, often containing cobalt, iron, nickel, and other promoters to enhance activity, selectivity, and stability.[8][9]

- Bismuth (Bi) & Molybdenum (Mo): Form the primary active phase (e.g., Bi₂Mo₃O₁₂), responsible for the selective activation of the **propylene** molecule.
- Iron (Fe) & Cobalt (Co): Act as promoters that improve the redox properties and overall activity of the catalyst.

Second-Stage Catalyst: Acrolein to Acrylic Acid

For the subsequent oxidation of acrolein to acrylic acid, catalysts based on molybdenum and vanadium oxides (Mo-V-O) are preferred.[2][3][10] These formulations are often promoted with other elements like tungsten (W) and copper (Cu) to improve performance.[8] The key is to have a catalyst that can efficiently oxidize the aldehyde group of acrolein without cleaving the carbon-carbon double bond.

Stage	Primary Function	Typical Catalyst Base	Common Promoters	Typical Composition Example
1	Propylene → Acrolein	Bismuth Molybdate (Bi-Mo-O)	Fe, Co, Ni, K, P	Mo ₁₂ (Ni+Co) ₂₋₁₄ Bi _{0.5-6} Fe _{0.5-6} [8]
2	Acrolein → Acrylic Acid	Molybdenum Vanadate (Mo-V-O)	W, Cu, Sb, Ti	Mo ₁₂ V ₃ W _{1.2} Cu _{2.4} O _x [8]

Caption:

Overview of typical catalyst compositions.

Section 3: Process Parameters and Reactor Technology

The partial oxidation of **propylene** is typically carried out in multi-tubular fixed-bed reactors.[1] [4] This design consists of thousands of narrow tubes packed with the catalyst, surrounded by a shell containing a circulating heat transfer fluid (e.g., molten salt). This configuration is essential for efficiently removing the large amount of heat generated by the exothermic reactions, thereby preventing the formation of "hot spots" that can lead to catalyst sintering and decreased selectivity.[1]

Critical Operating Parameters

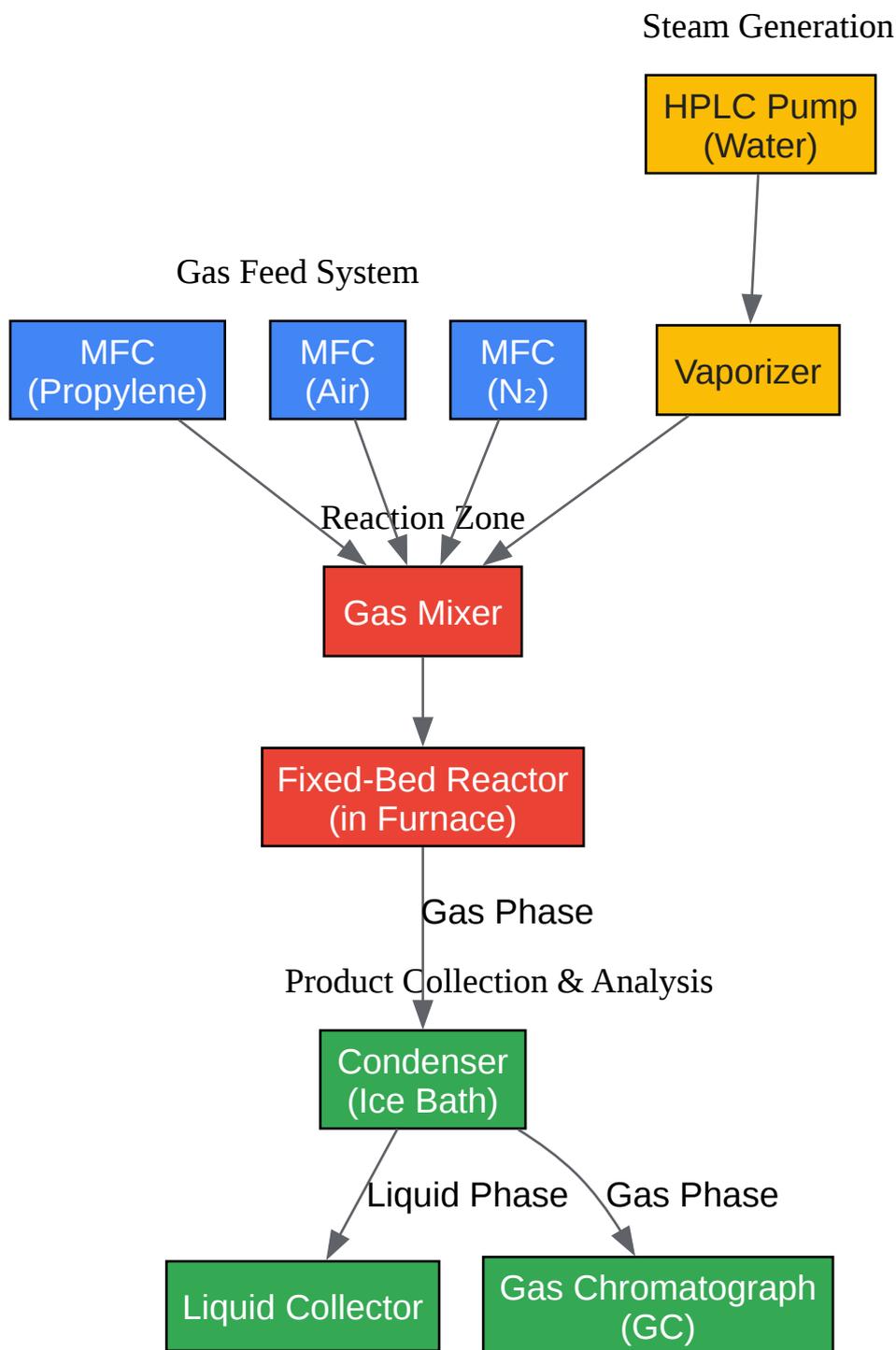
Precise control over operating conditions is paramount for achieving high yields of acrylic acid. The presence of steam in the feed gas is crucial; it acts as a thermal ballast to help control the temperature, inhibits the formation of coke on the catalyst surface, and narrows the flammable range of the reaction gas.^{[5][6][11]}

Parameter	Stage 1 (Propylene → Acrolein)	Stage 2 (Acrolein → Acrylic Acid)	Rationale & Causality
Temperature	300 - 380 °C ^{[5][8]}	250 - 350 °C ^{[5][8]}	Balances reaction rate with selectivity. Higher temperatures increase conversion but favor combustion to COx. Catalyst coking can occur above 330°C. ^[6]
Pressure	1 - 2 atm (atmospheric)	1 - 2 atm (atmospheric)	Higher pressures are generally not required and can increase safety risks.
Feed Composition	Propylene: 4-9% O ₂ : 1.6-4.0 moles per mole of C ₃ H ₆ Steam: 5-25% Inert (N ₂): Balance ^[5]	Acrolein-rich gas from Stage 1 Additional Air/O ₂ may be added	The steam-to-propylene ratio should be at least 4:1 to inhibit coke formation. ^[6] Oxygen concentration is managed to stay outside explosion limits. ^[6]
Residence Time	1.0 - 7.2 seconds ^[5]	1.0 - 7.2 seconds ^[5]	Must be sufficient for high conversion but short enough to prevent over-oxidation of the desired product.

Safety Insight: The feed mixture of **propylene** and oxygen is a potential explosion hazard. It is critical to operate outside the explosion limits (LEL and UEL). The addition of steam significantly alters these limits, making it essential to maintain a minimum steam-to-**propylene** ratio of 4:1 on a molar basis for safe operation.[6]

Section 4: Laboratory-Scale Experimental Protocol

This section provides a step-by-step protocol for evaluating catalyst performance for the two-stage oxidation of **propylene** in a typical laboratory-scale fixed-bed reactor system.



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Caption: Workflow for a lab-scale **propylene** oxidation experiment.

Apparatus

- Reactor: Quartz or stainless steel tube (e.g., 10-20 mm inner diameter).
- Furnace: Programmable tube furnace with a thermocouple placed in contact with the catalyst bed.
- Gas Delivery: Mass Flow Controllers (MFCs) for **propylene**, air, and an inert gas (N₂ or He).
- Steam Generation: An HPLC pump or syringe pump to deliver deionized water to a heated vaporizer/mixing zone.
- Product Collection: A series of glass impingers or a condenser chilled in an ice-salt bath to trap liquid products.
- Analytical: An online Gas Chromatograph (GC) with both FID and TCD detectors.

Catalyst Loading and Pre-treatment

- Weigh the desired amount of catalyst (e.g., 1-5 g).
- Dilute the catalyst with an inert material like quartz chips or silicon carbide to improve heat distribution and prevent hot spots.
- Load the catalyst bed into the center of the reactor tube, securing it with plugs of quartz wool.
- Install the reactor in the furnace and connect all gas and liquid lines.
- Perform a system leak check by pressurizing with an inert gas.
- Pre-treat the catalyst by heating it under a flow of air or nitrogen to a specific temperature (e.g., 350-400 °C) for several hours to remove any adsorbed moisture and ensure the desired oxide phases are present.

Reaction Procedure

- After pre-treatment, adjust the furnace to the desired reaction temperature (e.g., 320 °C for Stage 1).

- Establish a stable flow of inert gas (N₂) through the reactor.
- Begin the flow of water through the vaporizer to generate steam, allowing the system to stabilize.
- Simultaneously introduce the reactant gases (**propylene** and air) at the desired flow rates to achieve the target feed composition and residence time.
- Allow the reaction to reach a steady state, which may take 30-60 minutes. Monitor the reactor temperature closely for any significant exotherms.
- Once stable, begin product analysis. Direct the reactor effluent gas stream to the online GC for analysis. Collect the condensed liquid in the cold trap for a set period.
- Vary reaction parameters (temperature, flow rates) as required for the experimental plan, allowing the system to stabilize at each new condition before analysis.

Shutdown Procedure

- Stop the flow of **propylene**.
- Continue the flow of air and steam for a short period to purge reactants from the system.
- Stop the flow of air and water.
- Cool the reactor to room temperature under a flow of inert gas.

Section 5: Product Analysis Protocol via Gas Chromatography

Accurate quantification of reactants and products is essential for calculating catalyst performance metrics. Gas chromatography is the standard analytical technique.

GC Configuration

- System: A dual-channel GC is ideal.
- Channel 1 (Oxygenates/Hydrocarbons):

- Column: A polar capillary column (e.g., DB-WAX or FFAP).
- Detector: Flame Ionization Detector (FID).
- Analytes: **Propylene**, acrolein, acrylic acid, acetic acid, acetaldehyde.
- Channel 2 (Permanent Gases):
 - Column: A packed column (e.g., Porapak Q or a molecular sieve).
 - Detector: Thermal Conductivity Detector (TCD).
 - Analytes: O₂, N₂, CO, CO₂.

Analytical Procedure

- Calibration:
 - For gaseous products, perform a multi-point calibration using certified standard gas mixtures containing known concentrations of **propylene**, O₂, N₂, CO, and CO₂.
 - For liquid products, prepare a series of aqueous standard solutions of acrolein, acrylic acid, and acetic acid. Inject known volumes to create a calibration curve.
- Gas Phase Analysis:
 - An automated gas sampling valve should be used to inject a fixed volume of the reactor effluent into the GC for analysis at regular intervals.
- Liquid Phase Analysis:
 - At the end of a collection period, weigh the total liquid collected.
 - Dilute a known aliquot of the liquid sample with a suitable solvent (if necessary) and inject it into the GC's liquid injector port.
- Performance Calculations:
 - **Propylene** Conversion (%): $(\%Conv) = ([C_3H_6]_{in} - [C_3H_6]_{out}) / [C_3H_6]_{in} * 100$

- Selectivity to Product 'i' (%): $(\%Sel_i) = (\text{Moles of 'i' formed} * n) / (\text{Moles of } C_3H_6 \text{ reacted}) * 100$ (where 'n' is the stoichiometric factor, e.g., n=1 for acrylic acid)
- Yield of Product 'i' (%): $(\%Yield_i) = (\%Conv * \%Sel_i) / 100$

Section 6: Troubleshooting Guide

Problem	Potential Cause(s)	Suggested Solution(s)
Low Propylene Conversion	- Reaction temperature is too low.- Catalyst activity is low or deactivated.- Insufficient residence time.	- Increase furnace temperature incrementally.- Regenerate catalyst (e.g., with air at high temp) or replace with fresh catalyst.- Decrease total gas flow rate.
Poor Selectivity to Acrylic Acid	- Temperature is too high, causing over-oxidation.- Hot spot formation in the catalyst bed.- Incorrect feed composition (O_2/C_3H_6 ratio).	- Decrease reaction temperature.- Improve catalyst dilution with inert material.- Verify MFC calibrations and adjust flow rates.
Rapid Catalyst Deactivation	- Coking due to low steam-to-propylene ratio.- Sintering due to excessive temperature.- Impurities in the feed gas.	- Increase the steam concentration in the feed. ^[6] - Ensure accurate temperature control; reduce setpoint if necessary.- Use high-purity gases and install traps if needed.
Increasing Pressure Drop	- Catalyst bed plugging due to coke formation or fines.- Polymerization of acrylic acid in downstream lines.	- Perform a catalyst regeneration cycle.- Ensure exit lines from the reactor are heated above the dew point of acrylic acid to prevent condensation and polymerization. ^[11]

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